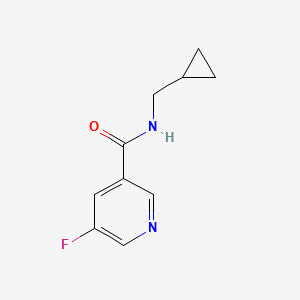

N-(cyclopropylmethyl)-5-fluoronicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(cyclopropylmethyl)-5-fluoronicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group attached to a 5-fluoronicotinamide moiety, which imparts distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-fluoronicotinamide typically involves the reaction of 5-fluoronicotinic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reaction time ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-(cyclopropylmethyl)-5-fluoronicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

N-(cyclopropylmethyl)-5-fluoronicotinamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit androgen receptor activity, which is crucial in the treatment of prostate cancer. For example, studies have shown that certain modifications to the structure can enhance potency against LNCaP and VCaP cancer cell lines, demonstrating significant degradation of androgen receptors at low concentrations (DC50 values) .

Neuropharmacology

In neuropharmacological studies, this compound has been identified as a KCNQ2 opener, which plays a role in reducing neuronal hyperexcitability. This property suggests its potential use in treating conditions like epilepsy and other neurological disorders . The compound's ability to modulate ion channels makes it a candidate for further exploration in neurotherapeutics.

Agricultural Applications

Insecticidal Properties

The compound has shown significant insecticidal activity against pests such as Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm). A derivative of this compound demonstrated a mortality rate of 97.67% at a concentration of 1 mg/L against Plutella xylostella, indicating its effectiveness as a potential agricultural pesticide . This insecticidal activity is attributed to the compound's structural characteristics, which can be optimized for enhanced efficacy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Various studies have explored how modifications to the cyclopropyl and fluoronicotinamide moieties influence biological activity. For instance, the introduction of different substituents on the aromatic ring has been shown to significantly affect both anticancer and insecticidal activities .

Table: Structure-Activity Relationship Insights

| Compound Variant | Biological Activity | DC50 (nM) | Remarks |

|---|---|---|---|

| Original Compound | Moderate Anticancer | <10 | Effective against LNCaP cells |

| Variant A | High Insecticidal | 1 | 97.67% mortality on Plutella xylostella |

| Variant B | Low Anticancer | >100 | Less effective than original |

Case Studies

Several case studies have highlighted the practical applications of this compound in both laboratory and field settings:

-

Case Study 1: Anticancer Efficacy

A study conducted on prostate cancer cell lines showed that modifications to the compound increased its binding affinity to androgen receptors, leading to enhanced cytotoxicity. The findings suggest a promising pathway for developing targeted therapies using this compound. -

Case Study 2: Agricultural Field Trials

Field trials demonstrated the effectiveness of this compound derivatives in controlling pest populations without significant harm to beneficial insects. This highlights its potential as a sustainable agricultural solution.

Wirkmechanismus

The mechanism of action of N-(cyclopropylmethyl)-5-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The cyclopropylmethyl group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-cyclopropylmethyl-5-chloronicotinamide

- N-cyclopropylmethyl-5-bromonicotinamide

- N-cyclopropylmethyl-5-iodonicotinamide

Uniqueness

N-(cyclopropylmethyl)-5-fluoronicotinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets. Compared to its halogenated analogs, the fluorinated compound often exhibits enhanced stability and bioavailability.

Biologische Aktivität

N-(cyclopropylmethyl)-5-fluoronicotinamide is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

- Chemical Formula : C12H14FN3

- CAS Number : 7051-34-5

- Molecular Weight : 219.25 g/mol

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Protein Tyrosine Phosphatase Inhibition : It has been shown to inhibit protein tyrosine phosphatases (PTPs), which are crucial for regulating cellular signaling pathways involved in growth and differentiation. For instance, studies indicate that analogs of this compound can selectively inhibit PTPRD and PTPRS with potencies ranging from 600 to 700 nM, suggesting potential applications in treating conditions like cancer and addiction .

- Neuronal Activity Modulation : In vitro studies demonstrated that this compound significantly reduces neuronal hyperexcitability in rat hippocampal slices. This effect is mediated by the opening of KCNQ2 channels, which are essential for stabilizing neuronal excitability .

- Insecticidal Activity : Recent findings have highlighted its potential as an insecticide. A derivative of this compound showed a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L, indicating its effectiveness as a pest control agent .

Pharmacodynamics

The pharmacodynamic profile of this compound suggests a favorable safety margin, with oral doses up to 200 mg/kg well tolerated in murine models. Higher doses led to reduced weight and gastrointestinal distress without significant histopathological changes .

Data Table: Biological Activity Overview

Case Study 1: Cancer Treatment Potential

A study explored the effects of this compound on mutant KRAS proteins associated with various cancers. The compound demonstrated selective inhibition, leading to decreased cell proliferation in preclinical models . This suggests its potential as a therapeutic agent in oncological applications.

Case Study 2: Neurological Disorders

Research involving rat models indicated that this compound effectively mitigated symptoms associated with epilepsy by stabilizing neuronal excitability through KCNQ2 channel modulation. This provides a promising avenue for developing treatments for seizure disorders .

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-5-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-3-8(5-12-6-9)10(14)13-4-7-1-2-7/h3,5-7H,1-2,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKACIZIQVQKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.